Cas no 1079-72-7 (6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one)

6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound featuring a pyridazinone core substituted with a 4-methylphenyl group. This structure imparts potential utility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The compound's rigid scaffold and functional groups offer opportunities for further derivatization, enabling the exploration of structure-activity relationships. Its synthetic accessibility and stability under standard conditions make it a practical choice for research applications. Additionally, the presence of the methylphenyl moiety may enhance lipophilicity, potentially improving bioavailability in drug discovery contexts. This compound is suitable for use in medicinal chemistry and material science investigations.
6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one structure
1079-72-7 structure
Product Name:6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one
CAS No:1079-72-7
MF:C11H12N2O
MW:188.225782394409
MDL:MFCD01218796
CID:859461
PubChem ID:689110
Update Time:2025-09-27

6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 6-(p-tolyl)-4,5-dihydro-3(2H)-pyridazinone
    • 2,3,4,5-Tetrahydro-6-(4-methylphenyl)-3-pyridazinone
    • 4,5-Dihydro-6-(4-methylphenyl)-3-(2H)-pyridazinone
    • 4,5-Dihydro-6-p-tolyl-3(2H)-pyridazinone
    • 6-(4-Methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
    • 3-(4-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one
    • 2,3,4,5-Tetrahydro-6(p-tolyl)-3(2H)-pyridazinone
    • 6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one
    • 6-(4-methylphenyl)-2,4,5-trihy
    • 6-(4-tolyl)-4,5-dihydro-pyridazine-3(2H)-one
    • 6-(p-Tolyl)-3-oxo-2.3.4.5-tetrahydro-pyridazin
    • 6-p-Tolyl-4,5-dihydro-2H-pyridazin-3-on
    • 6-p-tolyl-4,5-dihydro-2H-pyridazin-3-one
    • AC1LENHO
    • AC1Q2KFJ
    • ChemDiv3_013041
    • CTK0G2860
    • EN300-110855
    • STK358893
    • D96027
    • BRD-K62663258-001-01-2
    • 6-(P-tolyl)-4,5-dihydropyridazin-3(2h)-one
    • DTXSID90351053
    • AKOS000269721
    • SCHEMBL11035016
    • AS-65665
    • HMS1510A17
    • 1079-72-7
    • EU-0063392
    • CS-0281547
    • 6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one
    • Z49527486
    • MDL: MFCD01218796
    • Inchi: 1S/C11H12N2O/c1-8-2-4-9(5-3-8)10-6-7-11(14)13-12-10/h2-5H,6-7H2,1H3,(H,13,14)
    • InChI Key: JPAYUPFRSQJUOX-UHFFFAOYSA-N
    • SMILES: O=C1CCC(C2C=CC(C)=CC=2)=NN1

Computed Properties

  • Exact Mass: 188.09506
  • Monoisotopic Mass: 188.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • Density: 1.18
  • Melting Point: 157-158 ºC
  • PSA: 41.46

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Additional information on 6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one

Professional Introduction to Compound with CAS No. 1079-72-7 and Product Name: 6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one

The compound with CAS No. 1079-72-7 and the product name 6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one represents a significant area of interest in the field of chemical biology and pharmaceutical research. This heterocyclic compound has garnered attention due to its unique structural properties and potential applications in drug development. The tetrahydropyridazine core structure is particularly noteworthy, as it serves as a versatile scaffold for designing molecules with therapeutic relevance.

Recent advancements in medicinal chemistry have highlighted the importance of tetrahydropyridazine derivatives in the quest for novel pharmacophores. These compounds exhibit a range of biological activities, making them valuable candidates for further investigation. The presence of a 4-methylphenyl substituent in the molecule introduces additional complexity, which can influence both the electronic properties and the biological interactions of the compound. This specific arrangement has been explored in various synthetic pathways to optimize its pharmacokinetic profile.

In the realm of academic research, studies have demonstrated that modifications to the 6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one structure can lead to enhanced binding affinity and selectivity for target enzymes and receptors. For instance, recent publications have shown promising results in using this scaffold to develop inhibitors for enzymes involved in metabolic disorders. The tetrahydropyridazine ring is known for its ability to mimic natural product motifs, which has been leveraged to design molecules that can interact with biological targets in a highly specific manner.

The synthesis of 6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies have enabled the efficient preparation of this compound, making it more accessible for large-scale studies. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired framework. These advancements in synthetic chemistry have not only facilitated the production of this compound but also opened avenues for exploring its derivatives.

From a pharmaceutical perspective, the biological activity of 6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one has been investigated across multiple therapeutic areas. Initial studies have suggested potential applications in neurology and cardiovascular diseases due to its interaction with key signaling pathways. The 4-methylphenyl moiety plays a crucial role in modulating these interactions, contributing to the compound's efficacy. Further preclinical trials are underway to validate these findings and explore additional therapeutic possibilities.

The structural flexibility of tetrahydropyridazine derivatives allows for diverse functionalization strategies, which is a significant advantage in drug discovery. Researchers have employed computational modeling and high-throughput screening techniques to identify lead compounds based on this scaffold. These approaches have accelerated the process of identifying molecules with desirable pharmacological properties. The integration of machine learning algorithms has further enhanced the ability to predict biological activity based on molecular structure, streamlining the development pipeline.

In conclusion, 6-(4-methylphenyl)-2,3,4,5-tetrahydropyridazin-3-one represents a promising candidate in the field of chemical biology and pharmaceutical research. Its unique structural features and potential biological activities make it an attractive molecule for further exploration. As research continues to uncover new applications and synthetic strategies for this compound and its derivatives, it is likely to play an increasingly important role in future drug development efforts.

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